4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one
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Overview
Description
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a methyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions . Another approach includes the selective synthesis of pyrrolidin-2-ones via cascade reactions of N-substituted piperidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the pyrrolidinone ring.
Scientific Research Applications
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazinyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring contributes to the compound’s overall stability and binding affinity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the pyrazinyl group.
Pyrrolizine: Contains a fused pyrrole and pyrrolidine ring system.
Pyrrolidine-2,5-dione: Features an additional carbonyl group on the pyrrolidine ring.
Uniqueness
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one is unique due to the presence of both the pyrazinyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-4-pyrazin-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-9(4-8(13)12-6-9)7-5-10-2-3-11-7/h2-3,5H,4,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJOUVBLASAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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